8-(Methylamino)-3H-purin-2-ol
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Overview
Description
8-(Methylamino)-3H-purin-2-ol is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Methylamino)-3H-purin-2-ol typically involves the methylation of amino groups on purine derivatives. One common method is the reaction of 8-amino-3H-purin-2-ol with methylating agents under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the methylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methylation reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-(Methylamino)-3H-purin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The methylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated purines .
Scientific Research Applications
8-(Methylamino)-3H-purin-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in enzyme inhibition and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 8-(Methylamino)-3H-purin-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
8-Amino-3H-purin-2-ol: A precursor in the synthesis of 8-(Methylamino)-3H-purin-2-ol.
8-(Dimethylamino)-3H-purin-2-ol: A derivative with two methyl groups on the amino group.
8-Hydroxy-3H-purin-2-ol: A hydroxylated analog of the compound.
Uniqueness
This compound is unique due to its specific methylamino substitution, which imparts distinct chemical and biological properties. This substitution can enhance its binding affinity to certain molecular targets and alter its reactivity compared to other similar compounds .
Properties
Molecular Formula |
C6H7N5O |
---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
8-(methylamino)-3,7-dihydropurin-2-one |
InChI |
InChI=1S/C6H7N5O/c1-7-5-9-3-2-8-6(12)11-4(3)10-5/h2H,1H3,(H3,7,8,9,10,11,12) |
InChI Key |
OISKRLPZFZGWND-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=C(N1)C=NC(=O)N2 |
Origin of Product |
United States |
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